1-Amino-2-(quinolin-3-yl)propan-2-ol
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Overview
Description
1-Amino-2-(quinolin-3-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It features a quinoline ring attached to a propanol backbone, with an amino group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(quinolin-3-yl)propan-2-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of quinoline-3-carbaldehyde with a suitable reducing agent, followed by the addition of an amino group to the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow similar principles as laboratory synthesis, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(quinolin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of aminoquinoline compounds .
Scientific Research Applications
1-Amino-2-(quinolin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(quinolin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group and quinoline ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the quinoline ring.
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: Compounds with similar quinoline structures but different substituents and functional groups.
Uniqueness
1-Amino-2-(quinolin-3-yl)propan-2-ol is unique due to its combination of the quinoline ring and the amino alcohol structure.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-amino-2-quinolin-3-ylpropan-2-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(15,8-13)10-6-9-4-2-3-5-11(9)14-7-10/h2-7,15H,8,13H2,1H3 |
InChI Key |
BGMDQMUKMGHOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
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